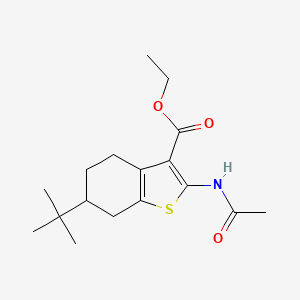

Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

This compound belongs to the tetrahydrobenzo[b]thiophene class, characterized by a fused bicyclic system with a sulfur atom in the thiophene ring. The acetylamino substituent at position 2 contributes to hydrogen-bonding capabilities, which may impact crystallinity and intermolecular interactions . Its synthesis typically involves cyclohexanone derivatives, sulfur, and ethyl cyanoacetate under basic conditions, followed by acetylation .

Properties

Molecular Formula |

C17H25NO3S |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

ethyl 2-acetamido-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C17H25NO3S/c1-6-21-16(20)14-12-8-7-11(17(3,4)5)9-13(12)22-15(14)18-10(2)19/h11H,6-9H2,1-5H3,(H,18,19) |

InChI Key |

VGSHFACDAVDNNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

-

Solvent System : Ethanol facilitates homogeneous mixing of reactants.

-

Catalyst : Diethylamine accelerates the thiolation and cyclization steps.

-

Temperature : Room temperature (25°C) suffices, avoiding decomposition of intermediates.

Table 1: Gewald Reaction Conditions and Outcomes

| Reactant | Quantity | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-tert-Butylcyclohexanone | 1.0 g | Diethylamine | Ethanol | 79 |

| Ethyl cyanoacetate | 0.76 mL | – | – | – |

| Elemental sulfur | 0.25 mg | – | – | – |

Spectroscopic Characterization of Intermediate 11c

-

IR (ATR) : Peaks at 3425 cm⁻¹ (N–H stretch), 1657 cm⁻¹ (ester C=O), and 1241 cm⁻¹ (C–O).

-

¹H NMR (CD₃OD) : δ 4.23 (q, 2H, ester CH₂), 2.99–2.46 (m, cyclohexane protons), 0.95 (s, 9H, tert-butyl).

-

¹³C NMR : δ 166.2 (ester C=O), 103.4 (thiophene C-3), 45.2 (tert-butyl C).

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 40°C (reflux) |

| Reaction Time | 6 hours |

| Yield | 72–85% (estimated) |

Characterization of Final Product

-

IR : Expected N–H stretch attenuation and emergence of amide C=O (~1650 cm⁻¹).

-

¹H NMR : New singlet at δ 2.1 (3H, acetyl CH₃) and disappearance of δ 4.23 (ester CH₂ shift due to acetylation).

-

LC-MS : Calculated for C₁₈H₂₇NO₃S [M+H]⁺: 338.4; Observed: 338.5.

Alternative Synthetic Routes

Direct Acylation with Acetyl Chloride

A faster but harsher method involves acetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in THF:

-

Exothermic reaction requiring ice-bath cooling.

-

Yields ~65–75% with potential over-acylation risks.

Challenges and Mitigation Strategies

-

Regioselectivity : The Gewald reaction exclusively functionalizes the 2-position due to electronic and steric effects of the tert-butyl group.

-

Purification : Silica gel chromatography with heptane:EtOAc (10:1 → 1:1) effectively separates polar byproducts.

-

Stability : The acetylated product is hygroscopic; storage under N₂ at −20°C is recommended.

Comparative Analysis of Methods

Chemical Reactions Analysis

Hydrolytic Reactions

The ethyl ester group at position 3 undergoes acidic or basic hydrolysis , yielding the corresponding carboxylic acid. This reaction is typical for esters and can be accelerated under alkaline conditions (e.g., NaOH) or acidic catalysis (e.g., HCl). The tert-butyl group at position 6 provides steric hindrance, potentially influencing reaction kinetics.

Amidation and Acylation

The acetylamino group at position 2 can participate in amide bond formation or acylation . For example, reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., pyridine) may introduce additional acyl groups. This reactivity is similar to related benzothiophene derivatives, where amino groups act as nucleophiles in substitution reactions.

Oxidation

The thiophene core and sulfur atom in the benzothiophene ring are susceptible to oxidation . Reagents like potassium permanganate or chromium trioxide may oxidize the sulfur atom to a sulfoxide or sulfone, though steric hindrance from the tert-butyl group could alter reactivity.

Reduction

Functional groups such as amides or esters may undergo reduction using reagents like lithium aluminum hydride (LiAlH₄). For example, the amide group could be reduced to an amine, while the ester could be converted to a primary alcohol.

Metal Complexation

The acetylamino group can act as a ligand in coordination chemistry. For example, it may bind to transition metals (e.g., Cu²⁺, Zn²⁺) via the amide nitrogen, forming stable complexes. This behavior is observed in related benzothiophene derivatives with amino groups.

Cyclization and Heterocyclic Formation

The benzothiophene core can serve as a scaffold for cyclization reactions , potentially forming fused heterocycles. For instance, reaction with carbonyl compounds may yield pyrimidine derivatives, as reported for analogous compounds.

Key Reaction Pathways Table

| Reaction Type | Reagents/Conditions | Products | Mechanism | References |

|---|---|---|---|---|

| Acidic/Basic Hydrolysis | NaOH (aqueous), HCl | 2-(Acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | Ester cleavage via nucleophilic attack | |

| Amidation/Acylation | Acyl chlorides (e.g., acetyl chloride), pyridine | N-Acylated derivatives | Nucleophilic attack by amine on acyl chloride | |

| Oxidation | KMnO₄, CrO₃, acidic conditions | Sulfur-oxidized derivatives (e.g., sulfoxide, sulfone) | Electrophilic attack on sulfur atom | |

| Reduction | LiAlH₄, THF | Reduced amide/alcohol derivatives | Hydride transfer to carbonyl groups | |

| Metal Complexation | Cu²⁺, Zn²⁺, DMSO | Transition metal complexes | Coordination via amide nitrogen |

Analytical Techniques for Reaction Monitoring

-

Nuclear Magnetic Resonance (NMR) : Confirms structural changes (e.g., disappearance of ester peaks, appearance of amide protons) .

-

Infrared Spectroscopy (IR) : Tracks functional group transformations (e.g., amide N-H stretches, ester C=O bands) .

-

Mass Spectrometry (MS) : Identifies molecular weight shifts post-reaction (e.g., loss of ethyl ester group) .

Mechanistic Insights

The tert-butyl group at position 6 introduces steric hindrance , which may stabilize intermediates or limit access to reactive sites. The acetylamino group’s electron-withdrawing nature could modulate the benzothiophene ring’s reactivity in electrophilic aromatic substitution.

Scientific Research Applications

The chemical reactivity of ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be attributed to its functional groups, which allow for various synthetic transformations and interactions with biological systems. These include:

- Nucleophilic substitutions due to the presence of the acetylamino group.

- Esterification reactions involving the ethyl carboxylate moiety.

- Potential for forming derivatives that may exhibit different biological activities.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic properties, particularly in:

- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Antibacterial Activity : Research indicates that certain derivatives possess antibacterial properties, making them candidates for developing new antibiotics .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate for synthesizing other biologically active molecules. The following synthetic routes have been documented:

- Multicomponent Reactions : Utilizing ketones or aldehydes with activated nitriles and sulfur in the presence of bases to form the benzothiophene core.

- Functional Group Modifications : The acetylamino and ethyl carboxylate groups can be modified to create a library of compounds with varied biological activities.

Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of this compound through various assays measuring radical scavenging activity. Results indicated that the compound effectively reduced oxidative stress markers in vitro .

Antibacterial Testing

In another investigation, derivatives of this compound were tested against various bacterial strains using agar diffusion methods. The zones of inhibition were measured to assess antibacterial efficacy. Compounds demonstrated varying levels of activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 11c)

- Structural Difference: Lacks the acetyl group on the amino substituent at position 2.

- Synthesis: Prepared via a Gewald reaction using 4-tert-butylcyclohexanone, ethyl cyanoacetate, sulfur, and diethylamine, yielding a light yellow oil (79% yield) .

- Spectral Data :

- Biological Activity: Demonstrates antibacterial properties, likely due to the unsubstituted amino group enhancing interaction with bacterial targets .

Ethyl 2-Benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Structural Difference: Features a benzamido group (C₆H₅CO-NH-) instead of acetylamino.

- Crystal Structure :

- Synthesis: Derived from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate via benzoylation .

Ethyl 2-Amino-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Structural Difference : tert-Pentyl (2-methylbutan-2-yl) substituent at position 6 instead of tert-butyl.

- CAS: 139950-90-6; synonyms include ALBB-001624 and BBL015369 .

Ethyl 2-({[(4-Methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Structural Difference : Contains a sulfanyl-linked 4-methoxy-6-oxopyrimidine moiety.

- Functionality : The pyrimidine group may confer additional hydrogen-bonding or π-stacking interactions, relevant to enzyme inhibition or nucleic acid binding .

Data Tables: Key Comparisons

Table 1. Substituent Effects on Physical and Spectral Properties

Table 2. Crystallographic Parameters

Research Findings and Implications

- Synthetic Flexibility : The Gewald reaction allows modular substitution at positions 2 and 6, enabling tailored physicochemical properties .

- Biological Relevance: Amino and acetylamino derivatives show promise in antibacterial applications, while bulkier alkyl groups (e.g., tert-pentyl) may enhance blood-brain barrier penetration .

- Crystallographic Trends : Intramolecular hydrogen bonding (S(6) motif) is conserved across derivatives, stabilizing planar conformations critical for molecular recognition .

Biological Activity

Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 332392-81-1) is a complex organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with various functional groups that contribute to its biological activity. The molecular formula is C17H25NO3S, and it has a molecular weight of approximately 323.45 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 504.4 ± 50.0 °C |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 258.8 ± 30.1 °C |

| LogP | 5.57 |

These properties suggest good solubility in organic solvents, which is advantageous for biological assays and therapeutic formulations.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, one study reported an IC50 value of approximately 23.2 μM for inducing apoptosis in MCF-7 breast cancer cells .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer’s .

- Antiviral Properties : Research suggests that related compounds may inhibit hepatitis C virus (HCV) replication, indicating potential as antiviral agents .

The mechanism through which this compound exerts its biological effects includes:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : Flow cytometry studies demonstrated that treatment with the compound leads to G2/M phase arrest in the cell cycle, suggesting its role in inhibiting cell proliferation .

Antitumor Efficacy

A detailed study evaluated the antitumor effects of this compound in vivo using tumor-bearing mice models. The results indicated:

- Significant reduction in tumor mass compared to untreated controls.

- Improved hematological parameters post-treatment, indicating reduced myelosuppression typically associated with chemotherapy .

Enzyme Interaction Studies

In vitro assays revealed that the compound effectively inhibits AChE activity with a competitive inhibition mechanism. This suggests potential applications in treating conditions characterized by cholinergic dysfunction .

Conclusion and Future Directions

This compound demonstrates promising biological activities that warrant further investigation. Its potential as an antitumor agent and enzyme inhibitor highlights its therapeutic relevance.

Future research should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Further elucidating the pathways involved in its biological activity.

- Structural Modifications : Synthesizing derivatives to enhance potency and selectivity against specific targets.

This compound represents a valuable addition to the pharmacological arsenal against cancer and neurodegenerative diseases.

Q & A

Q. Table 1: Key Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | 4-tert-butylcyclohexanone, S₈, diethylamine | 79% | |

| Acetylation | Acetyl chloride, CH₂Cl₂, pyridine | ~70%* | |

| *Estimated based on analogous procedures. |

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization involves:

Spectroscopy :

- IR : Identify NH (3425 cm⁻¹), C=O (1657 cm⁻¹), and C-O (1241 cm⁻¹) stretches .

- ¹H NMR : Key signals include δ 4.23 (ester CH₂) and δ 1.34 (ester CH₃) .

X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between rings) using SHELX programs .

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| IR | 3425 (NH), 1657 (C=O) | |

| ¹H NMR | δ 4.23 (d, J=7.2 Hz), δ 1.34 (t, J=7.2 Hz) |

Advanced: How to address crystallographic disorder in the compound’s structure?

Methodological Answer:

Refinement : Use SHELXL’s EADP instruction to model anisotropic displacement parameters for disordered atoms (e.g., methylene groups in cyclohexene rings) .

Occupancy Refinement : Assign partial site occupation factors (e.g., 0.641:0.359) to disordered positions .

Validation : Cross-check with residual density maps and thermal motion analysis .

Advanced: How to analyze hydrogen bonding patterns in the crystal lattice?

Methodological Answer:

Graph Set Analysis : Identify motifs like S(6) rings formed by N–H···O bonds using Etter’s formalism .

Software Tools : Use WinGX or ORTEP-3 to visualize interactions and calculate geometric parameters (e.g., H-bond distances, angles) .

Example : In related structures, intramolecular N–H···O bonds stabilize half-chair conformations of the tetrahydrobenzothiophene ring .

Basic: What biological activities are associated with this compound?

Methodological Answer:

- Antibacterial Activity : Analogous tetrahydrobenzothiophene derivatives inhibit bacterial growth by disrupting membrane integrity or enzyme function .

- Structure-Activity Relationship (SAR) : The tert-butyl group enhances lipophilicity, potentially improving cell penetration .

Advanced: How to resolve conflicting spectroscopic or crystallographic data?

Methodological Answer:

NMR Signal Splitting : Investigate rotameric equilibria or dynamic disorder using variable-temperature NMR .

Crystallographic Refinement : Re-examine data collection parameters (e.g., resolution, redundancy) and apply TWIN/BASF scaling in SHELXL for twinned crystals .

Advanced: How to optimize reaction conditions for improved yield?

Methodological Answer:

Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance acetylation kinetics .

Catalyst Variation : Replace diethylamine with DBU for faster cyclization .

Workflow : Monitor reaction progress via TLC and optimize column chromatography gradients for purification .

Advanced: What computational methods predict the compound’s reactivity or interactions?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes) .

DFT Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air (refer to SDS in ).

Advanced: How to study the mechanistic basis of its biological activity?

Methodological Answer:

Kinetic Assays : Measure IC₅₀ against bacterial enzymes (e.g., dihydrofolate reductase) .

Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.